molecular formula C7H5FN2O B1461186 5-Fluoro-1H-indazol-6-OL CAS No. 1082041-61-9

5-Fluoro-1H-indazol-6-OL

Cat. No.: B1461186
CAS No.: 1082041-61-9
M. Wt: 152.13 g/mol
InChI Key: CBMMOSQPRDYCJT-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a fluorine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-indazol-6-OL plays a significant role in various biochemical reactions. It has been identified as a potent agonist for 5-HT2 receptors, which are a subtype of serotonin receptors . This interaction is crucial as it influences neurotransmission and various physiological processes. Additionally, this compound has shown inhibitory effects on certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in inflammatory responses . The compound’s ability to modulate these enzymes and receptors highlights its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit cell growth in various cancer cell lines, including colon and melanoma cells . This inhibition is attributed to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to 5-HT2 receptors with high affinity, leading to the activation of downstream signaling pathways . This binding induces conformational changes in the receptor, triggering a cascade of intracellular events that influence cellular responses. Additionally, this compound inhibits COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cell growth and enzyme activity, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indazol-6-OL typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine in the presence of a catalyst such as Raney nickel . The reaction is carried out in toluene at a temperature range of 10–15°C, yielding 2-fluorobenzylidenehydrazine, which then undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to achieve efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indazol-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 5-Fluoro-1H-indazol-6-one.

    Reduction: Formation of 5-Fluoro-1H-indazol-6-amine.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1H-indazol-6-OL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-indazol-6-OL is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and steric effects. These substituents enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-fluoro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMOSQPRDYCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-61-9
Record name 5-Fluoro-1H-indazol-6-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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